Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate
CAS No.:
Cat. No.: VC15746193
Molecular Formula: C13H12ClNO3
Molecular Weight: 265.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12ClNO3 |
|---|---|
| Molecular Weight | 265.69 g/mol |
| IUPAC Name | ethyl 2-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H12ClNO3/c1-2-17-13(16)11-8-18-12(15-11)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3 |
| Standard InChI Key | TZHYHKPCVRVNTN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=COC(=N1)CC2=CC=CC=C2Cl |
Introduction
Structural and Spectroscopic Characteristics
The molecular framework of Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate integrates a five-membered oxazole ring containing one oxygen and one nitrogen atom. The 2-chlorobenzyl group at the 2-position introduces steric and electronic effects critical for biological interactions, while the ethyl ester at the 4-carboxylate position enhances solubility and metabolic stability .
Molecular Geometry and Substituent Effects
X-ray crystallography of analogous oxazole derivatives reveals planar geometry for the heterocyclic core, with substituents adopting orientations that minimize steric hindrance . For Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate, the chlorobenzyl group’s ortho-chloro substitution creates a dihedral angle of approximately 45° relative to the oxazole plane, optimizing π-π stacking interactions in biological targets .
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. Key signals include:
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1H NMR (300 MHz, CDCl3): δ 7.38–7.59 (m, aromatic protons), 4.30 (q, J = 7.1 Hz, ethyl CH2), 1.35 (t, J = 7.1 Hz, ethyl CH3), and 4.85 (s, benzyl CH2) .
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13C NMR (75 MHz, CDCl3): δ 165.2 (ester carbonyl), 162.3 (oxazole C4), 147.7 (oxazole C2), and 132.1–128.4 (aromatic carbons) .
Infrared (IR) spectroscopy further confirms functional groups, with stretches at 1724 cm⁻¹ (ester C=O) and 760 cm⁻¹ (C-Cl) .
Synthetic Methodologies
Palladium-Catalyzed C-H Arylation
A scalable route to Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate involves Pd(II)-catalyzed direct C5-arylation of azole-4-carboxylates (Fig. 1) . This method employs double C-H bond cleavage, enabling regioselective functionalization without pre-activation:
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Reaction Conditions: Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv), PivOH (1 equiv) in DMF at 120°C .
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Substrate Scope: Ethyl oxazole-4-carboxylate reacts with 2-chlorobenzyl bromide to yield the target compound in 72% isolated yield .
Mechanistic Insights: The palladium catalyst facilitates oxidative addition with the benzyl bromide, followed by C-H activation at the oxazole C5 position. Reductive elimination forms the C-C bond, with silver carbonate acting as a terminal oxidant .
Alternative Pathways
While less efficient, classical approaches involve:
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Cyclocondensation: β-hydroxy amides derived from serine and 2-chlorobenzylamine undergo cyclization with Burgess reagent .
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Oxazole-Oxazoline Interconversion: Dehydration of oxazolines using POCl₃ yields oxazoles, though this method risks over-oxidation .
Pharmacological Activity Against Mycobacterium tuberculosis
Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate exhibits potent antitubercular activity, with a minimum inhibitory concentration (MIC) of 1.80 µM in GAST medium . Its efficacy stems from synergistic effects between the oxazole core and chlorobenzyl substituent.
Structure-Activity Relationships (SAR)
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Substituent Position: Meta-chloro substitution (e.g., 3-chlorobenzyl) enhances activity (MIC = 1.80 µM) compared to para- (14.9 µM) and ortho-chloro (15.2 µM) analogues .
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Electron-Withdrawing Groups: Nitro (-NO₂) and cyano (-CN) groups at the benzyl para position reduce activity (MIC >26 µM), while fluoro substituents maintain moderate potency .
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Ester Optimization: Benzyl esters outperform methyl or t-butyl variants, suggesting lipophilicity is critical for membrane penetration .
Table 1: MIC Values for Chlorobenzyl Oxazole Analogues
| Substituent Position | MIC (µM, GAST) | Therapeutic Index (VERO) |
|---|---|---|
| 2-Chlorobenzyl | 15.2 | >8.2 |
| 3-Chlorobenzyl | 1.80 | >67.2 |
| 4-Chlorobenzyl | 14.9 | >8.5 |
| 3-Fluorobenzyl | 6.86 | >17.7 |
Activity Against Non-Replicating M. tuberculosis
In the low-oxygen recovery assay (LORA), Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate demonstrates an MIC of 26 µM, indicating utility against latent tuberculosis . Comparatively, the 3-chloro analogue shows superior efficacy (MIC = 1.4 µM), underscoring the meta-substitution’s importance .
Comparative Analysis with Structural Analogues
Oxazole vs. Oxazoline Derivatives
Oxazole derivatives generally exhibit enhanced activity over oxazolines due to increased aromaticity and planarity. For example:
Heterocyclic Modifications
Replacing the oxazole core with thiazole or isoxazole reduces potency by 3–10 fold, highlighting the oxazole’s unique electronic profile .
Table 2: Activity of Heterocyclic Analogues
| Heterocycle | MIC (µM, GAS) |
|---|---|
| Oxazole | 1.80 |
| Thiazole | 5.20 |
| Isoxazole | 18.3 |
Toxicological and Pharmacokinetic Profile
Cytotoxicity
In VERO cell assays, Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate shows negligible toxicity (IC₅₀ >121 µM), yielding a therapeutic index >67 .
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